molecular formula C18H18ClN5O B2429007 5-amino-1-[(3-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899736-82-4

5-amino-1-[(3-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2429007
CAS No.: 899736-82-4
M. Wt: 355.83
InChI Key: YNRZARVTKVOVSF-UHFFFAOYSA-N
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Description

5-amino-1-[(3-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The unique structure of this compound makes it a valuable subject of study for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[(3-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the use of carbodiimides and diazo compounds. This transition-metal-free strategy includes a cascade nucleophilic addition/cyclization process under mild conditions . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar methods but with optimized reaction conditions to enhance efficiency and reduce costs. The use of automated reactors and continuous flow systems can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-[(3-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the triazole ring.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different properties and applications, making them valuable for further research.

Scientific Research Applications

5-amino-1-[(3-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various materials and chemicals, contributing to advancements in industrial processes.

Mechanism of Action

The mechanism of action of 5-amino-1-[(3-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring allows the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-amino-1-[(3-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern and the presence of both amino and carboxamide functional groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and application.

Properties

IUPAC Name

5-amino-1-[(3-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O/c1-11-5-3-6-12(2)15(11)21-18(25)16-17(20)24(23-22-16)10-13-7-4-8-14(19)9-13/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRZARVTKVOVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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